molecular formula C19H14N4O4S B3564001 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3564001
M. Wt: 394.4 g/mol
InChI Key: YDVMBXCWUZIXHK-UHFFFAOYSA-N
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Description

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a carboxamide group, and a pyrimidinylsulfamoyl moiety. It has been studied for its potential biological activities and its role as an inhibitor in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the carboxamide group. The pyrimidinylsulfamoyl moiety is then attached through a series of reactions involving sulfonation and amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often used to purify the final product. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran ring.

    Reduction: This reaction can reduce the carboxamide group to an amine.

    Substitution: This reaction can replace one functional group with another, particularly on the pyrimidinylsulfamoyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It has potential as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Medicine: Research has investigated its potential as a therapeutic agent due to its inhibitory effects on certain biological pathways.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea: This compound shares a similar pyrimidinylsulfamoyl moiety but differs in its overall structure and functional groups.

    N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: This compound has a similar sulfonamide group but differs in the acetamide moiety.

Uniqueness

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring and a carboxamide group, which confer specific chemical and biological properties. Its ability to inhibit specific enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-18(17-12-13-4-1-2-5-16(13)27-17)22-14-6-8-15(9-7-14)28(25,26)23-19-20-10-3-11-21-19/h1-12H,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVMBXCWUZIXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.